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Introduction to Computer-Assisted Retrosynthesis

Computer-Assisted Retrosynthesis (CASP) has emerged as an indispensable tool in modern
chemistry, revolutionizing the way synthetic routes are designed for novel and known
molecules. By leveraging sophisticated algorithms and vast reaction databases, these software
tools can predict plausible reaction pathways, saving significant time and resources in the
laboratory. The underlying technologies range from expert systems with hand-coded reaction
rules to advanced atrtificial intelligence and machine learning models that learn from the wealth
of published chemical literature. These tools aid researchers in identifying diverse and efficient
synthetic strategies, ultimately accelerating drug discovery and development.

Software and Tools Overview

A variety of software and tools are available for computer-assisted retrosynthesis, each with its
unique approach and capabilities. These can be broadly categorized into template-based,
template-free, and hybrid methods. Template-based systems rely on a predefined set of
reaction rules, while template-free approaches utilize machine learning models to predict
reactions without explicit templates. Hybrid systems often combine the strengths of both
methodologies.

Below is a summary of prominent software in the field, detailing their underlying technology and
key features.
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Quantitative Performance Comparison

Evaluating the performance of retrosynthesis software is a complex task, as the "best" route
can be subjective and context-dependent.[10] However, several metrics are commonly used to
benchmark these tools, including top-N accuracy, success rate, and round-trip accuracy. Top-N
accuracy measures whether the experimentally validated reaction is found within the top N
predictions.[11][12][13] The success rate indicates the percentage of target molecules for which
a valid synthesis route is found. Round-trip accuracy assesses the validity of a predicted
retrosynthetic step by performing a forward prediction on the suggested precursors to see if the

original target is regenerated.[11]
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available available accuracy is
reported for
impurity
prediction.[14]

Note: The performance metrics presented in this table are compiled from various studies and
may not be directly comparable due to differences in datasets and evaluation methodologies.

Experimental Protocols
Protocol 1: Retrosynthesis Planning with AiZynthFinder

This protocol outlines the steps for performing a retrosynthesis prediction using the
AiZynthFinder command-line interface.

e Installation: Install AiZynthFinder and its dependencies using pip:
e Download Public Data: Download the pre-trained models and stock data:

» Prepare Input File: Create a text file (e.g., smiles.txt) containing the SMILES string of the
target molecule, with one SMILES per line.

e Run AiZynthFinder: Execute the following command in the terminal, providing the path to
your configuration file and the input SMILES file:

e Analyze Results: The output will be a JSON file containing the predicted retrosynthetic
routes. The tool provides information on the predicted reactions, intermediates, and
commercially available starting materials.

Protocol 2: Interactive Retrosynthesis with ASKCOS
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This protocol describes how to use the interactive path planner in the ASKCOS web interface.

Access ASKCOS: Navigate to the ASKCOS web portal.

 Input Target Molecule: Draw the target molecule in the provided chemical editor or enter its
SMILES string.

« Initiate Retrosynthesis: Select the "Interactive Path Planner" module.

o Explore Disconnections: ASKCOS will display a list of possible one-step retrosynthetic
disconnections. Each suggestion is ranked based on a neural network score.

o Select and Expand: Click on a desired precursor to expand the synthesis tree further. This
process is repeated iteratively until all branches of the tree terminate in commercially
available starting materials.

e Save and Export: The final retrosynthetic route can be saved and exported for future
reference.

Visualizations
General Retrosynthesis Workflow
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Caption: A general workflow for computer-assisted retrosynthesis.

Monte Carlo Tree Search (MCTS) in Retrosynthesis
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Caption: The Monte Carlo Tree Search (MCTS) cycle for exploring retrosynthetic routes.[15]
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Template-Based vs. Template-Free Logic
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Caption: A comparison of the logical flow in template-based and template-free retrosynthesis.
[17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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